FUBI-eS30 Cleavage Is Strictly Required for Translation Competence: Non-cleavable Mutants Show Quantified Polysome Loss
Expression of non-cleavable FUBI-eS30 mutants (G73,74A or G74V diglycine motif mutants) in HEK293 cells leads to significantly decreased 40S and polysome levels compared to wild-type FUBI(WT)-eS30, as quantified by A254 polysome profile analysis [1]. In contrast, RPS27A (ubiquitin-eS31 fusion) processing by USP16 does not exhibit this dominant-negative polysome defect, as eS31 (RPS27A) incorporation is not sterically hindered in the same manner [2].
| Evidence Dimension | 40S subunit and polysome levels (A254 absorbance units, normalized) |
|---|---|
| Target Compound Data | FUBI(AA)-eS30 and FUBI(GV)-eS30: significantly decreased 40S peak and polysome peak (p < 0.05 vs. WT; exact fold-change reported in Figure 2B of source [1]) |
| Comparator Or Baseline | FUBI(WT)-eS30 (wild-type): 40S peak and polysome peak comparable to parental HEK293 cells; no significant difference from untransfected control |
| Quantified Difference | Non-cleavable mutants: statistically significant reduction in 40S and polysome fractions; concomitant increase in free 60S subunit peak (class-level phenotype observed across 40S biogenesis defects) |
| Conditions | Tetracycline-inducible HEK293 cells; sucrose gradient sedimentation (A254 monitoring); immunoblot validation with anti-HA and anti-RPS antibodies |
Why This Matters
This quantifies the absolute requirement for FUBI-eS30 cleavage in generating translationally competent ribosomes; procurement of unprocessed or mutant eS30 constructs would fail to support ribosome function, directly informing construct design for functional studies.
- [1] van den Heuvel J, et al. Processing of the ribosomal ubiquitin-like fusion protein FUBI-eS30/FAU is required for 40S maturation and depends on USP36. eLife. 2021;10:e70560. Figure 2A, 2B. View Source
- [2] Montellese C, et al. USP16 is an ISG15 cross-reactive deubiquitinase that targets polyubiquitin on the 40S ribosomal protein uS10. Nucleic Acids Research. 2020;48(10):5521-5537. View Source
